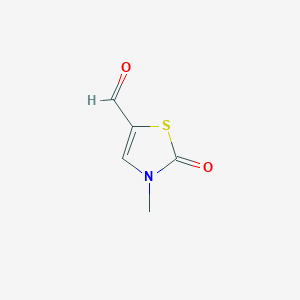

3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Description

3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring with a methyl group at position 3, a ketone group at position 2, and an aldehyde substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing oxo group and the aldehyde’s electrophilic nature, enabling participation in condensation and nucleophilic addition reactions.

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-6-2-4(3-7)9-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHDLRVFIGNFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(SC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Hydroxyl thiocyanation of enaminones at the C=C double bond.

- Intramolecular hydroamination of the C≡N bond, forming a heterocyclic intermediate.

- Thiazole annulation via condensation at the ketone carbonyl, leading to the formation of the thiazole ring with a formyl group at the 5-position.

Reaction Scheme:

Enaminone + Potassium Thiocyanate + DMP → Thiazole-5-carbaldehyde

Data:

- Yields reported are high, often exceeding 80%.

- The process is highly selective for the aldehyde-functionalized thiazole.

Research Reference: The cascade annulation method has been elaborated in recent studies, emphasizing the dual role of DMP in radical thiocyanation and selective thiazole formation.

Preparation from 4-Methyl-5-formyl-thiazole Derivatives

Another efficient route involves oxidation of methylthiazole precursors to form the aldehyde at the 5-position. This method is exemplified by the oxidation of methylthiazole derivatives using oxidants like sodium hypochlorite in the presence of TEMPO, as described in patent literature.

Procedure:

- Starting from 4-methyl-5-hydroxymethyl-thiazole , oxidation is performed using sodium hypochlorite, TEMPO, and sodium bicarbonate.

- The process involves controlled temperature conditions (0-2°C) to prevent overoxidation.

- The oxidation converts the methyl group at the 5-position to the aldehyde.

Data:

- Purity of the product is typically high (97-98% by HPLC).

- The reaction is efficient, with good yields (~55-60 g from 50 g starting material).

Research Reference: This method aligns with the oxidation procedures for methylthiazole derivatives, providing a straightforward route to the aldehyde.

Preparation via Bromination and Cyclocondensation

A classical approach involves bromination of a suitable precursor followed by cyclocondensation with thiocarbonyl compounds:

Steps:

- Bromination of 4-aminoacetophenone and itaconic acid derivatives to produce α-bromoacyl intermediates.

- Cyclocondensation with thiourea derivatives to form the thiazole ring.

- Subsequent oxidation or formylation at the 5-position.

Data:

- The process yields the thiazole core with functionalization at the 5-position.

- Yields depend on the specific conditions but are generally moderate to high.

Research Reference: This route is detailed in studies focusing on substituted thiazole synthesis and involves multiple steps, including bromination, cyclization, and oxidation.

Notes on Reaction Conditions and Optimization

| Method | Key Reagents | Temperature | Yield | Remarks |

|---|---|---|---|---|

| Cascade annulation | Enaminones, potassium thiocyanate, DMP | 0-50°C | >80% | High selectivity, modern method |

| Oxidation of methylthiazole | Sodium hypochlorite, TEMPO | 0-2°C | 55-98% | Efficient, straightforward |

| Bromination & cyclocondensation | Brominating agents, thiourea derivatives | Room temp | Moderate to high | Classical, multi-step process |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.

Reduction: 3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biology

This compound has been investigated for its potential antimicrobial and antifungal properties . Research indicates that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown effectiveness against pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical agents with potential anti-inflammatory and anticancer activities . Its interaction with biological targets such as DNA and topoisomerase II has been documented, leading to DNA double-strand breaks and subsequent cell death in cancer cells.

Industry

The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive aldehyde group. Its properties allow for incorporation into various formulations that require specific chemical functionalities.

The biological activity of this compound is primarily attributed to its thiazole ring structure. This compound has shown promise in various pharmacological studies:

- Antimicrobial Activity: Effective against multiple strains of bacteria and fungi.

- Antitumor Activity: Induces apoptosis in cancer cells through interactions with DNA.

- Anti-inflammatory Properties: Potential for reducing inflammation markers in biological assays.

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Study: A recent study demonstrated that derivatives of thiazoles exhibit significant antimicrobial effects against resistant bacterial strains (Journal of Medicinal Chemistry).

- Cancer Research: Research published in Cancer Letters detailed how thiazole derivatives induce apoptosis in human cancer cell lines by disrupting cellular processes related to DNA repair mechanisms.

- Industrial Application: A case study on the use of thiazole derivatives in dye production showed enhanced color stability and vibrancy compared to traditional dye compounds (Dyes and Pigments Journal).

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

- Structure : Chlorine replaces the methyl group at position 3.

- Molecular Formula: C₅H₃ClNO₂S (MW: 167.17) .

- Properties: Lower water solubility compared to the methyl analog but soluble in ethanol and DMSO. Melting point: 90–93°C.

- Applications : Used as an intermediate in drug and pesticide synthesis.

- Safety : Requires stringent handling due to toxicity risks (H315, H319, H335 hazard codes) .

2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde

- Structure : A methoxy-phenyl group replaces the dihydrothiazole system.

- Molecular Formula: C₁₁H₉NO₂S (MW: 219.26) .

- Properties :

- Increased aromaticity enhances stability but reduces electrophilicity at the aldehyde group.

- Higher molecular weight impacts pharmacokinetic profiles in drug design.

- Applications : Explored in medicinal chemistry for scaffold diversification.

Heteroatom Modifications in the Ring System

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde

- Structure : Benzoxazole ring replaces thiazole, with oxygen instead of sulfur.

- Molecular Formula: C₉H₇NO₃ (MW: 177.16) .

- Properties: Oxygen’s electronegativity alters electronic distribution, reducing ring aromaticity compared to thiazole. Potential for distinct hydrogen-bonding interactions in crystal packing .

- Applications : Intermediate in fluorescent dyes and bioactive molecules.

Functional Group Variations

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

- Structure : Thioxo (S=O) replaces oxo (C=O) at position 2; fluorophenyl substituent at position 4.

- Key Differences :

- Thioxo group increases sulfur’s oxidation state, enhancing susceptibility to nucleophilic attack.

- Fluorine’s electron-withdrawing effect stabilizes the aromatic ring .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by its thiazole ring structure. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's IUPAC name is 3-methyl-2-oxo-1,3-thiazole-5-carbaldehyde, and it has the CAS number 1211513-62-0.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 143.16 g/mol |

| Melting Point | Not available |

| Density | Not available |

| Hazard Classification | Irritant |

Synthesis

The synthesis of this compound typically involves cyclization reactions of thioamides with α-haloketones under basic conditions. Common solvents include ethanol or methanol, with bases such as sodium hydroxide or potassium carbonate facilitating the reaction. In industrial settings, continuous flow processes are often employed to optimize yield and purity through precise control of reaction parameters .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a study highlighted the effectiveness of thiazole derivatives against pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been explored for its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms. For example, compounds with similar structures have shown cytotoxic effects against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds often correlates with their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish their biological efficacy. For instance, electron-withdrawing groups have been noted to increase antiproliferative activity in certain thiazole derivatives .

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against E. coli and S. aureus. The results demonstrated that compounds with a methyl group at the 3-position showed superior inhibition compared to others .

- Anticancer Research : In a study examining the anticancer properties of various thiazoles, this compound was found to exhibit significant cytotoxicity against cancer cell lines with an IC50 value lower than that of standard treatments .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde?

The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives (structurally related to the target compound) are synthesized by refluxing precursors like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile, followed by cyclization in DMF with iodine and triethylamine . Similar methodologies can be adapted for the target compound by substituting appropriate starting materials (e.g., thiazole precursors) and optimizing reaction conditions (e.g., solvent, temperature, catalysts).

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on spectroscopic techniques:

- 1H/13C NMR : To confirm the presence of characteristic protons (e.g., aldehyde proton at ~9-10 ppm) and carbons (e.g., carbonyl carbons at ~170-190 ppm).

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650-1750 cm⁻¹, C=S stretch at ~600-700 cm⁻¹) .

- Elemental Analysis : To verify purity by comparing experimental and calculated C, H, N, S percentages .

Q. What solvents and catalysts are optimal for synthesizing thiazole-carbaldehyde derivatives?

Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred due to their ability to stabilize intermediates. Catalysts like iodine or triethylamine are critical for cyclization steps, as demonstrated in the synthesis of analogous thiadiazole derivatives . Reaction times are typically short (1–5 hours) under reflux conditions .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing aldehyde group at position 5 enhances electrophilicity, making the compound susceptible to nucleophilic attack. For instance, substituents like methyl groups at position 3 can sterically hinder reactions, while the oxo group at position 2 stabilizes resonance structures, directing regioselectivity . Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

Contradictions may arise from tautomerism or impurities. Solutions include:

Q. How can the bioactivity of this compound be rationalized using computational models?

Molecular docking studies can predict interactions with biological targets (e.g., enzymes). For example, analogs like thiadiazole derivatives exhibit antimicrobial activity by binding to bacterial DNA gyrase. Similar workflows apply:

- Ligand Preparation : Optimize the compound’s 3D structure using software like Gaussian.

- Target Selection : Use protein databases (e.g., PDB) to identify relevant receptors.

- Docking Simulations : Assess binding affinities with tools like AutoDock Vina .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Key challenges include:

- Byproduct Formation : Mitigated by optimizing stoichiometry and reaction time (e.g., shorter reflux durations reduce side reactions) .

- Solvent Recovery : DMF and acetonitrile require efficient distillation for reuse.

- Crystallization Optimization : Recrystallization from DMF/acetic acid mixtures improves purity, as shown for related indole-carbaldehyde derivatives .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shift calculations via ACD/Labs) .

- Biological Screening : Prioritize assays like MIC (minimum inhibitory concentration) for antimicrobial activity or enzyme inhibition studies for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.